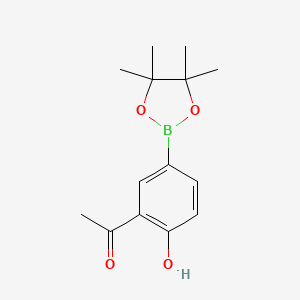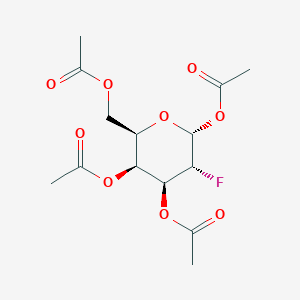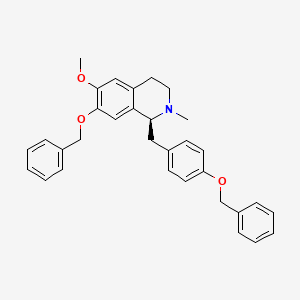![molecular formula C16H21NO5 B13411030 Methyl 2-(Acetylamino)-2,3-dideoxy-4,6-O-[(R)-phenylmethylene]-alpha-D-ribo-hexopyranoside](/img/structure/B13411030.png)
Methyl 2-(Acetylamino)-2,3-dideoxy-4,6-O-[(R)-phenylmethylene]-alpha-D-ribo-hexopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(Acetylamino)-2,3-dideoxy-4,6-O-[®-phenylmethylene]-alpha-D-ribo-hexopyranoside is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structural features, including an acetylamino group, a phenylmethylene group, and a hexopyranoside ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(Acetylamino)-2,3-dideoxy-4,6-O-[®-phenylmethylene]-alpha-D-ribo-hexopyranoside typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of hydroxyl groups, followed by the introduction of the acetylamino group through acetylation reactions. The phenylmethylene group is then introduced via a condensation reaction with a suitable benzaldehyde derivative. The final deprotection step yields the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(Acetylamino)-2,3-dideoxy-4,6-O-[®-phenylmethylene]-alpha-D-ribo-hexopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetylamino or phenylmethylene groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 2-(Acetylamino)-2,3-dideoxy-4,6-O-[®-phenylmethylene]-alpha-D-ribo-hexopyranoside has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialized chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 2-(Acetylamino)-2,3-dideoxy-4,6-O-[®-phenylmethylene]-alpha-D-ribo-hexopyranoside involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenylmethylene group may participate in hydrophobic interactions, further modulating the compound’s biological activity. These interactions can affect various cellular processes, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(Acetylamino)-5-iodobenzoate: Shares the acetylamino group but differs in the presence of an iodine atom and a benzoate structure.
Methyl 2-(Acetylamino)-3-methylbutanoate: Similar acetylamino group but with a different aliphatic chain.
Uniqueness
Methyl 2-(Acetylamino)-2,3-dideoxy-4,6-O-[®-phenylmethylene]-alpha-D-ribo-hexopyranoside is unique due to its combination of a hexopyranoside ring with both acetylamino and phenylmethylene groups
Propiedades
Fórmula molecular |
C16H21NO5 |
|---|---|
Peso molecular |
307.34 g/mol |
Nombre IUPAC |
N-[(2R,4aR,6S,7R,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |
InChI |
InChI=1S/C16H21NO5/c1-10(18)17-12-8-13-14(22-16(12)19-2)9-20-15(21-13)11-6-4-3-5-7-11/h3-7,12-16H,8-9H2,1-2H3,(H,17,18)/t12-,13+,14-,15-,16+/m1/s1 |
Clave InChI |
YIZGXUIIXCRYJU-JKJDWNRSSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1C[C@H]2[C@@H](CO[C@H](O2)C3=CC=CC=C3)O[C@@H]1OC |
SMILES canónico |
CC(=O)NC1CC2C(COC(O2)C3=CC=CC=C3)OC1OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(5S,5aR,8aR,9R)-5-[(7,8-dihydroxy-2-thiophen-2-yl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B13410984.png)

![2-Methyl-2-[(4-methylbenzenesulfonyl)oxy]propanenitrile](/img/structure/B13410992.png)




![TBDMS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-adenin-9-yl](/img/structure/B13411029.png)

